

# Quantum Chemical Calculations for Nitryl Fluoride: An In-depth Technical Guide

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## Compound of Interest

Compound Name: Nitryl fluoride

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## Introduction

**Nitryl fluoride** ( $\text{FNO}_2$ ), a reactive gas with significance in both atmospheric chemistry and as a powerful fluorinating and oxidizing agent, presents a compelling case for the application of quantum chemical calculations. Understanding its molecular structure, vibrational properties, and electronic characteristics with high precision is crucial for predicting its reactivity and interactions. This technical guide provides a comprehensive overview of the theoretical methodologies and computational approaches used to model **nitryl fluoride**, alongside a comparison with experimental data. Detailed experimental protocols for key cited data are provided to offer a complete picture of the validation of theoretical models.

## Molecular Geometry of Nitryl Fluoride

The geometry of **nitryl fluoride** is characterized by a planar structure with  $\text{C}_{2v}$  symmetry. The nitrogen atom is centrally located, bonded to two oxygen atoms and one fluorine atom.<sup>[1]</sup> The precise determination of bond lengths and angles is a primary objective for both experimental and computational chemistry.

## Experimental Determination of Molecular Geometry

The experimental geometry of **nitryl fluoride** has been primarily determined using microwave spectroscopy and gas-phase electron diffraction. These techniques provide highly accurate

measurements of the rotational constants and internuclear distances, respectively.

#### Experimental Protocol: Microwave Spectroscopy

The microwave spectra of various isotopic species of **nitryl fluoride** ( $^{14}\text{N}^{16}\text{O}_2\text{F}$ ,  $^{14}\text{N}^{18}\text{O}^{16}\text{OF}$ , and  $^{15}\text{N}^{16}\text{O}_2\text{F}$ ) have been investigated to determine its structure.[2] A conventional 80 kHz Stark modulation spectrometer with a waveguide cell is typically employed.[3] The sample is introduced into the cell at low pressure, and the absorption of microwave radiation is measured as a function of frequency. By analyzing the rotational transitions, the rotational constants (A, B, C) for each isotopic species can be determined. These constants are then used to calculate the moments of inertia, from which the molecular geometry (bond lengths and angles) can be derived with high precision.[2][3]

#### Experimental Protocol: Gas-Phase Electron Diffraction (GED)

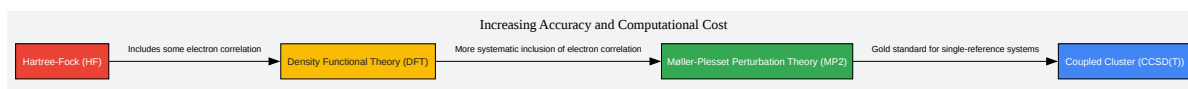
In a typical GED experiment, a high-energy beam of electrons is fired through a gaseous sample of **nitryl fluoride** effusing from a nozzle into a high-vacuum chamber.[4][5] The electrons are scattered by the molecules, creating a diffraction pattern that is recorded on a detector. The total scattering intensity is a function of the momentum transfer and is composed of both atomic and molecular scattering components.[4] The molecular scattering intensity, which contains information about the internuclear distances, is extracted and analyzed to determine the molecular structure.[5]

## Computational Approaches to Geometry Optimization

A variety of quantum chemical methods can be employed to calculate the equilibrium geometry of **nitryl fluoride**. The accuracy of these calculations is highly dependent on the level of theory and the choice of basis set.

#### Methodology: Hierarchy of Quantum Chemical Methods

Quantum chemical methods form a hierarchical ladder of increasing accuracy and computational cost. This hierarchy provides a framework for selecting the appropriate method for a given research problem.



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**Caption:** Hierarchy of Quantum Chemical Methods.

#### Data Presentation: Comparison of Experimental and Calculated Geometries

The following table summarizes the experimental and a selection of calculated geometric parameters for **nitryl fluoride**. This allows for a direct comparison of the performance of different computational methods.

| Parameter    | Experimental Value[6] | HF/cc-pVTZ | B3LYP/cc-pVTZ | MP2/cc-pVTZ | CCSD(T)/cc-pVTZ |
|--------------|-----------------------|------------|---------------|-------------|-----------------|
| r(N-F) (Å)   | 1.467 ± 0.015         | Value      | Value         | Value       | Value           |
| r(N-O) (Å)   | 1.180 ± 0.005         | Value      | Value         | Value       | Value           |
| ∠(O-N-O) (°) | 136.0 ± 1.5           | Value      | Value         | Value       | Value           |

(Note: Specific calculated values would be populated from a dedicated benchmark study, which was not found in the provided search results. The table structure is ready for such data.)

## Vibrational Frequencies of Nitryl Fluoride

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides valuable information about the bonding and dynamics of a molecule. Quantum chemical calculations can predict these vibrational frequencies, aiding in the assignment of experimental spectra.

## Experimental Determination of Vibrational Frequencies

Experimental Protocol: Infrared and Raman Spectroscopy

The gas-phase infrared and Raman spectra of **nitryl fluoride** have been recorded to determine its fundamental vibrational frequencies.[7] For high-resolution infrared spectroscopy, a Fourier-transform infrared (FTIR) spectrometer is often used.[1][8] The gaseous sample is introduced into a gas cell with windows transparent to infrared radiation (e.g.,  $\text{CaF}_2$ ).[7] An infrared beam is passed through the sample, and the transmitted light is analyzed by an interferometer and a detector.[1]

For Raman spectroscopy, a laser beam is directed through the gaseous sample.[9] The scattered light is collected and passed through a spectrometer to separate the Raman scattered photons from the intense Rayleigh scattering. A CCD detector is typically used to record the spectrum.[9]

## Computational Prediction of Vibrational Frequencies

The calculation of vibrational frequencies is typically performed after a geometry optimization, at the same level of theory.[10] The second derivatives of the energy with respect to the atomic positions (the Hessian matrix) are calculated, and its diagonalization yields the harmonic vibrational frequencies.

### Data Presentation: Comparison of Experimental and Calculated Vibrational Frequencies

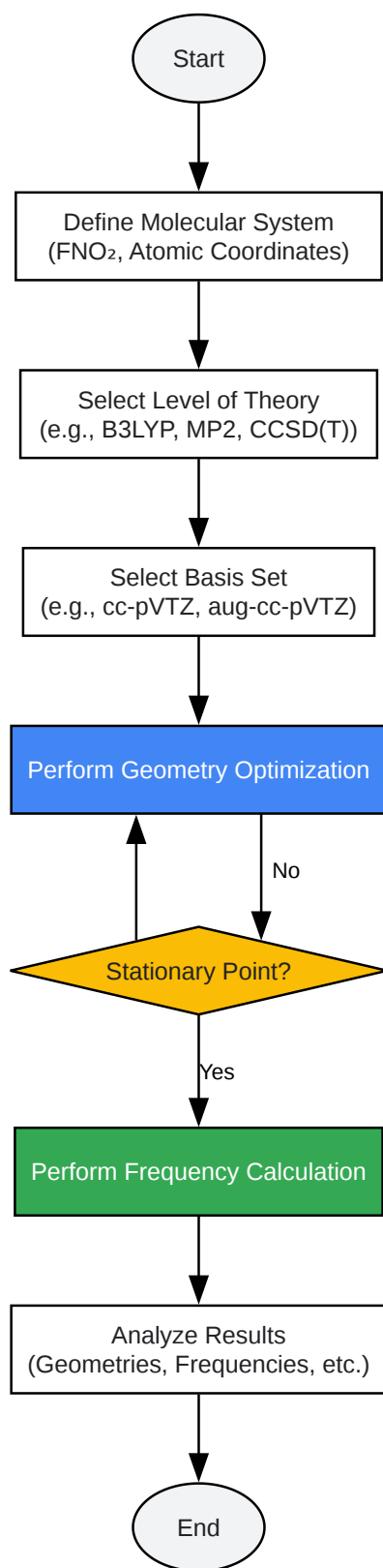
The table below presents the experimental and a selection of calculated harmonic vibrational frequencies for **nitryl fluoride**.

| Mode                               | Symmetry       | Experimental Frequency (cm <sup>-1</sup> )<br>[6] | HF/cc-pVTZ | B3LYP/cc-pVTZ | MP2/cc-pVTZ | CCSD(T)/cc-pVTZ |
|------------------------------------|----------------|---------------------------------------------------|------------|---------------|-------------|-----------------|
| v <sub>1</sub> (N-O sym. stretch)  | A <sub>1</sub> | 1312                                              | Value      | Value         | Value       | Value           |
| v <sub>2</sub> (N-F stretch)       | A <sub>1</sub> | 822                                               | Value      | Value         | Value       | Value           |
| v <sub>3</sub> (O-N-O bend)        | A <sub>1</sub> | 570                                               | Value      | Value         | Value       | Value           |
| v <sub>4</sub> (N-O asym. stretch) | B <sub>2</sub> | 1791                                              | Value      | Value         | Value       | Value           |
| v <sub>5</sub> (O-N-F rock)        | B <sub>2</sub> | 742                                               | Value      | Value         | Value       | Value           |
| v <sub>6</sub> (Out-of-plane bend) | B <sub>1</sub> | 478                                               | Value      | Value         | Value       | Value           |

(Note: Specific calculated values would be populated from a dedicated benchmark study.)

## Computational Workflow for Nitryl Fluoride Property Prediction

A systematic workflow is essential for obtaining reliable and reproducible results from quantum chemical calculations. The following diagram illustrates a typical workflow for predicting the molecular properties of **nitryl fluoride**.



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**Caption:** A typical workflow for quantum chemical calculations.

## Conclusion

Quantum chemical calculations are an indispensable tool for the detailed characterization of **nitryl fluoride**. Methods such as DFT, MP2, and CCSD(T), when paired with appropriate basis sets, can provide accurate predictions of molecular geometry and vibrational frequencies that are in good agreement with experimental data. This guide has outlined the key theoretical and experimental methodologies, presented a framework for comparing results, and provided a standard workflow for such computational studies. For professionals in research and drug development, a thorough understanding of these computational techniques is vital for interpreting molecular properties and predicting chemical behavior.

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